Phenylsilatrane

Rodenticide GABA antagonist Acute toxicity

Phenylsilatrane (CAS 2097-19-0) is a high-potency convulsant and GABA-gated chloride channel antagonist. This pentacoordinate organosilicon compound features a transannular N→Si dative bond, enabling unique applications. It is a quantitative differentiator within the silatrane class, with an intraperitoneal LD50 of 0.22 mg/kg distinguishing it from low-toxicity analogs. Available for use as a rodenticide precursor, a neuropharmacological probe for GABAergic research, and a phenyl-transfer reagent. Request a quote for ≥98% purity, research-grade material.

Molecular Formula C12H17NO3Si
Molecular Weight 251.35 g/mol
CAS No. 2097-19-0
Cat. No. B1211778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsilatrane
CAS2097-19-0
Molecular FormulaC12H17NO3Si
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESC1CO[Si]2(OCCN1CCO2)C3=CC=CC=C3
InChIInChI=1S/C12H17NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h1-5H,6-11H2
InChIKeyIJOIPPSHQCEBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylsilatrane (2097-19-0) as a High-Potency Rodenticide and CNS Probe: A Quantitative Comparator Overview


Phenylsilatrane (CAS 2097-19-0) is a pentacoordinate organosilicon compound within the silatrane class, characterized by a tricyclic cage structure that includes a transannular N→Si dative bond [1]. It is primarily recognized as a convulsant rodenticide [2]. Its high acute toxicity, with a reported oral LD50 in rats of less than 10 mg/kg and an intraperitoneal LD50 in mice of 0.22 mg/kg [3], differentiates it from other silatranes like 1-methylsilatrane (LD50 = 840 mg/kg) and 1-ethoxysilatrane, which exhibits low toxicity [4]. Phenylsilatrane's biological activity is linked to its inhibition of the GABA-gated chloride channel [2].

Phenylsilatrane vs. In-Class Alternatives: Structural Determinants of Toxicity and Function Dictate Non-Interchangeability


The silatrane scaffold is a versatile platform, but the identity of the substituent at the silicon atom is the primary determinant of biological activity, toxicity, and chemical reactivity [1]. Generic substitution is not possible because a phenyl group confers a convulsant, highly toxic profile via GABA antagonism, whereas alkyl or alkoxy substituents lead to low toxicity and distinct therapeutic applications [2], [3]. For instance, the phenylsilatrane's LD50 of 0.22 mg/kg [4] is orders of magnitude lower than the 840 mg/kg LD50 of 1-methylsilatrane . Furthermore, 1-ethoxysilatrane is non-toxic and has been investigated for wound healing and antitumor effects [5]. This quantitative divergence in toxicity and mechanism of action means that selecting an analog for a specific application—whether as a high-potency rodenticide, a GABA receptor probe, or a chemical intermediate—is a critical, data-driven decision that cannot be based on class membership alone.

Quantitative Evidence of Phenylsilatrane Differentiation from Analogs Across Key Performance Metrics


Superior Mammalian Toxicity and GABA Antagonism vs. Non-Aromatic and Heteroatom-Substituted Silatranes

Phenylsilatrane exhibits extreme acute mammalian toxicity, distinguishing it sharply from other silatranes. In mice, its intraperitoneal LD50 is 0.22 mg/kg [1]. This is in stark contrast to 1-methylsilatrane, which has an intraperitoneal LD50 of 840 mg/kg . The toxicity of phenylsilatrane is attributed to its action as a convulsant and its ability to inhibit the TBPS binding site of the GABA-gated chloride channel [2]. In contrast, 1-ethoxysilatrane is non-toxic and does not exhibit this GABA antagonism [3].

Rodenticide GABA antagonist Acute toxicity

Lack of Insecticidal Activity vs. 4-Alkynylphenylsilatranes: A Critical Selectivity Distinction

While phenylsilatrane itself is highly toxic to mammals, it exhibits little to no insecticidal activity [1]. This is a key differentiator from its 4-alkynyl-substituted analogs, such as 4-ethynylphenylsilatrane and 4-(prop-1-ynyl)phenylsilatrane, which are highly toxic to both mammals and insects. These alkynyl analogs show topical LD50 values of 3-14 μg/g in houseflies and milkweed bugs [1], [2].

Insecticide Selective toxicity Structure-activity relationship

Moderate TBPS Binding Affinity Relative to Alkynyl Analogs and Classical GABA Antagonists

Phenylsilatrane has been observed to inhibit the 35S-TBPS binding site of the GABA-gated chloride channel, which is its proposed mode of action as a convulsant [1]. However, quantitative comparison with its 4-alkynylphenylsilatrane analogs reveals it is a weaker inhibitor. While the alkynyl analogs are moderately potent inhibitors of TBPS binding [1], [2], phenylsilatrane's inhibition is not as pronounced. This is consistent with its lack of insecticidal activity, as the insect GABA receptor is the target for that effect.

GABA receptor TBPS binding Mode of action

Efficient Cross-Coupling Partner for Biaryl Synthesis with Aryl Halides and Triflates

Phenylsilatrane serves as an effective phenyl-transfer agent in palladium-catalyzed cross-coupling reactions. It couples with aryl halides and triflates to yield unsymmetrical biaryls [1]. Yields are reported to be good to excellent, and the reaction tolerates both electron-donating and electron-withdrawing substituents on the coupling partner [2]. This reactivity profile differentiates it from less reactive silatranes and provides a practical alternative to other organometallic reagents.

Cross-coupling Organosilicon reagent Biaryl synthesis

Distinct Electronic Donor Properties vs. Alkylsilatranes: A Polarization Effect

The electron-donating properties of the silatrane cage are influenced by the substituent on silicon. 1-Phenylsilatrane exhibits a unique polarization effect, where the interaction between the high dipole moment of the silatrane cage and the polarizable aromatic phenyl ring enhances its donor properties beyond what is expected from a simple inductive effect [1]. This results in an anomalous increase in the +I effect compared to alkyl-substituted silatranes.

Electronic effect Inductive effect Polarization

Phenylsilatrane Applications: Evidence-Based Scenarios for Procurement and Research Use


High-Potency Rodenticide Development and Formulation Studies

Phenylsilatrane's extreme acute mammalian toxicity (oral LD50 in rats <10 mg/kg; intraperitoneal LD50 in mice 0.22 mg/kg [1]) makes it a candidate for formulating potent rodenticides. Its convulsant action, mediated by GABA antagonism [2], leads to rapid mortality. Research in this area focuses on optimizing bait formulations to overcome palatability issues and developing targeted delivery systems to minimize non-target exposure [3].

Pharmacological Tool for Probing Mammalian GABA-A Receptor Function

As an inhibitor of the TBPS binding site on the GABA-gated chloride channel [1], phenylsilatrane serves as a useful probe in neuropharmacology. It can be used to study the mechanisms of convulsant action, GABAergic neurotransmission, and the structure-activity relationships of silatrane-based channel blockers. Its moderate potency at the mammalian GABA receptor [2], in contrast to its inactivity at insect receptors, provides a tool for comparative pharmacology.

Organosilicon Building Block for Cross-Coupling in Synthetic Chemistry

Phenylsilatrane is a viable phenyl-transfer reagent in palladium-catalyzed cross-coupling reactions with aryl halides and triflates, providing access to unsymmetrical biaryls in good to excellent yields [1]. This application is particularly relevant for medicinal chemistry and materials science where biaryl motifs are common. The reagent's reactivity profile, tolerating a range of substituents, offers a complementary method to traditional organoboron or organotin reagents [2].

Model Compound for Investigating Substituent Effects on Silatrane Electronic Structure

The unique polarization effect observed in 1-phenylsilatrane, where the phenyl group enhances the electron-donating properties of the silatrane cage [1], makes it an ideal model compound for fundamental research. Studies involving NMR spectroscopy, X-ray crystallography, and computational chemistry utilize phenylsilatrane to probe the nature of the transannular N→Si dative bond and how different substituents modulate the electronic structure of hypervalent silicon compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylsilatrane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.